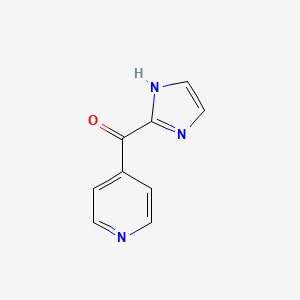

4-(1H-imidazole-2-carbonyl)pyridine

Overview

Description

“4-(1H-imidazole-2-carbonyl)pyridine” is a compound that belongs to the class of organic compounds known as benzofurans . These are organic compounds containing a benzene ring fused to a furan . A methylene group in a substituent at one of the exocyclic nitrogen atoms can be oxidized, and subsequent cyclization in the presence of sulfuryl chloride leads to imidazopyridine .

Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with these heterocycles being key components to functional molecules used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . The reaction conditions were mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles .Molecular Structure Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Scientific Research Applications

Recent Developments in Imidazo[1,2-a]pyridine Synthesis

Recent advancements in the synthesis of imidazo[1,2-a]pyridines highlight a variety of methods employing multicomponent reactions, tandem processes, and transition-metal-catalyzed C–H activation, among others. These developments underline the versatility and significance of the imidazo[1,2-a]pyridine scaffold in chemical synthesis, showcasing its potential in creating diverse chemical structures for scientific research applications (Pericherla et al., 2015).

Imidazo[4,5-b]pyridinone Synthesis

A novel method for synthesizing the biologically important imidazo[4,5-b]pyridine ring system has been developed. This approach involves the condensation of 4-nitro-1H-imidazole-5-carbonyl chlorides with activated methylene compounds, followed by reductive cyclization, offering a pathway to highly oxygenated derivatives of 1-deazapurines (Tennant et al., 1999).

Development of Fluorescent pH Probes

Imidazo[1,5-a]pyridine-based compounds have been explored as fluorescent pH probes, demonstrating fast, selective, and sensitive response to acidic conditions. This marks the first use of imidazo[1,5-a]pyridine as a fluorescent probe, contributing to the advancement of pH sensing technologies in scientific research (Zhang et al., 2015).

Fluorescent Probes for Mercury Ion Detection

The one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles has been employed to produce 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines. These compounds have been demonstrated as efficient fluorescent probes for mercury ion detection, showcasing the application of imidazo[1,2-a]pyridine derivatives in environmental monitoring and safety (Shao et al., 2011).

Imidazo[1,5-a]pyridine-Based Fluorescent Membrane Probes

Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and tested as potential fluorescent membrane probes. Their interaction with liposomes, serving as artificial membrane models, demonstrated successful intercalation into lipid bilayers. This suggests their suitability for studying membrane dynamics, hydration, and fluidity, which is crucial for monitoring cellular health and understanding biochemical pathways (Renno et al., 2022).

Mechanism of Action

Target of Action

The primary targets of 4-(1H-imidazole-2-carbonyl)pyridine are currently unknown. This compound is a derivative of imidazole, a heterocyclic compound that is a key component in many biologically active molecules . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions . The exact nature of these interactions for this compound remains to be elucidated.

Biochemical Pathways

Imidazole derivatives are involved in a wide range of biological processes, including the regulation of enzymes, modulation of ion channels, and participation in the biosynthesis of natural products

Pharmacokinetics

The compound is a solid powder at room temperature, suggesting it may be administered orally . .

Result of Action

Given the wide range of biological activities associated with imidazole derivatives, this compound could potentially have diverse effects depending on its specific targets

Action Environment

The action of this compound could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the activity of many imidazole derivatives is known to be pH-dependent . .

Properties

IUPAC Name |

1H-imidazol-2-yl(pyridin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-8(9-11-5-6-12-9)7-1-3-10-4-2-7/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCIZPNADAAYAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)C2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428073 | |

| Record name | 1H-imidazol-2-yl(pyridin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890095-00-8 | |

| Record name | 1H-imidazol-2-yl(pyridin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester](/img/structure/B3058258.png)

![5'-Formyl-[2,2']bifuranyl-5-carboxylic acid](/img/structure/B3058262.png)

![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine](/img/structure/B3058266.png)